molecular formula C5H8N2O3 B13237062 3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione

3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione

Cat. No.: B13237062
M. Wt: 144.13 g/mol
InChI Key: PTFPZSJGPYUPAG-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione hydrochloride is a chemical compound supplied for research purposes. Its molecular formula is C5H9ClN2O3, and it has a molecular weight of 180.59 . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use . Researchers are advised to consult the product's safety data sheet for proper handling and storage instructions before use. The specific research applications, mechanism of action, and detailed value of this compound for scientific inquiry are areas that require further exploration by the research community.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-aminoethyl)-1,3-oxazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c6-1-2-7-4(8)3-10-5(7)9/h1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFPZSJGPYUPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Transformations of 3 2 Aminoethyl 1,3 Oxazolidine 2,4 Dione Scaffolds

Elucidation of Reaction Pathways for Oxazolidine-2,4-dione Formation

The synthesis of the oxazolidine-2,4-dione ring, a motif found in biologically important compounds, can be achieved through several strategic pathways. rsc.org While direct synthesis of 3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione is not extensively detailed in readily available literature, its formation can be inferred from established methods for constructing the core ring system, often involving cyclization reactions that incorporate a dicarbonyl functionality.

One prominent method involves a tandem phosphorus-mediated carboxylative condensation of a primary amine with an α-ketoester, followed by a base-catalyzed cyclization. rsc.org This approach utilizes atmospheric carbon dioxide as a C1 source, presenting a novel and convenient route to various oxazolidine-2,4-diones under mild, transition-metal-free conditions. rsc.org For the target compound, this would conceptually involve a protected form of ethylenediamine (B42938) reacting with an α-ketoester and CO2.

Another versatile approach is the three-component reaction. For instance, anilines, ethyl glyoxalate, and epoxides can react in a cascade process to yield multi-substituted 1,3-oxazolidine derivatives. nih.gov This highlights the utility of multi-component reactions in efficiently constructing the oxazolidine (B1195125) skeleton. nih.gov Furthermore, electrochemical methods have been developed where propargyl amides capture carbon dioxide to form a carboxyl anion, which then undergoes cyclization, demonstrating a modern approach to synthesizing these diones. researchgate.net

A plausible synthetic route for this compound could involve the reaction of N-(2-aminoethyl)ethanolamine (with the primary amine suitably protected) with a phosgene (B1210022) equivalent or diethyl carbonate to form the heterocyclic ring. Subsequent deprotection would then yield the final product.

Table 1: Selected Synthetic Methodologies for Oxazolidine-2,4-dione and Related Scaffolds

Ring-Opening and Ring-Closing Reactions of the Oxazolidine-2,4-dione Heterocycle

The stability of the oxazolidine-2,4-dione ring is a critical aspect of its chemistry, with both ring-opening and ring-closing reactions being mechanistically significant. The presence of two electrophilic carbonyl carbons makes the ring susceptible to nucleophilic attack, which can lead to ring cleavage.

Ring-Opening Reactions: Nucleophilic attack is a primary pathway for the ring-opening of oxazolidine-2,4-diones. Strong nucleophiles can attack either of the carbonyl carbons (C2 or C4), leading to the cleavage of an amide or ester bond within the ring. For example, hydrolysis under basic conditions would involve hydroxide (B78521) attacking a carbonyl group, leading to the formation of a carbamate (B1207046) intermediate that can further break down. This reactivity is analogous to the nucleophilic ring-opening of related structures like oxazolidinethiones and oxazolidin-2-ones. psu.edursc.org Organocopper reagents have been shown to effectively open 1,3-oxazolidin-2-one derivatives in a regio- and stereoselective manner. rsc.org

Ring-Closing Reactions: Ring-closing reactions are fundamental to the synthesis of the heterocycle. An important strategy involves the intramolecular cyclization of a suitable acyclic precursor. For instance, a molecule containing an alcohol and a carbamate or a related functional group can undergo intramolecular nucleophilic attack to form the five-membered ring. A notable example in the synthesis of related oxazolidin-2-ones is the intramolecular nucleophilic ring opening of 2-(Boc-aminomethyl)aziridines, promoted by a Lewis acid like BF3·Et2O. researchgate.net This reaction proceeds in a stereospecific and fully regioselective manner to furnish the 5-(aminomethyl)-1,3-oxazolidin-2-one core. researchgate.net

Reactivity of the Aminoethyl Moiety in 3-Substituted Oxazolidine-2,4-diones

The 3-(2-aminoethyl) substituent provides a key functional handle for further chemical modification of the scaffold. The terminal primary amine is a potent nucleophile and a base, allowing for a wide array of chemical transformations. This functional group is critical in the development of derivatives for various applications, including as ligands for biological targets. For example, the analogous 3-(2-aminoethyl)-thiazolidine-2,4-dione scaffold has been explored for its interaction with the sigma-1 receptor, where modifications of the amino group would be crucial for tuning binding affinity and selectivity. nih.gov

Common reactions involving the primary amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary amines.

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates, respectively.

These transformations allow for the introduction of diverse functional groups and structural motifs, enabling the systematic exploration of structure-activity relationships in medicinal chemistry programs.

Table 2: Potential Reactions of the Aminoethyl Moiety

Functional Group Interconversions on the Oxazolidine-2,4-dione Core

Beyond the aminoethyl side chain, the oxazolidine-2,4-dione core itself offers possibilities for functional group interconversions. The two carbonyl groups are the primary sites of reactivity on the ring.

One potential transformation is the selective conversion of one of the carbonyl groups into a thiocarbonyl (thione) using reagents like Lawesson's reagent. This would yield an oxazolidine-2-oxo-4-thione or an oxazolidine-4-oxo-2-thione, significantly altering the electronic properties and reactivity of the ring. The chemistry of the sulfur analogs, oxazolidinethiones, has been studied, including their synthesis and ring-opening reactions. psu.edu

Furthermore, transformations involving both carbonyls could be envisaged, such as complete reduction. However, such conditions would likely need to be carefully controlled to avoid cleavage of the ring. A more exotic transformation has been reported where an oxazolidinethione reacts with bromoacetyl bromide to afford N-substituted 2,4-thiazolidinediones, demonstrating a fascinating ring-conversion reaction. researchgate.net This suggests that the oxazolidine-2,4-dione scaffold could potentially serve as a precursor to other heterocyclic systems through carefully designed reaction sequences.

Advanced Spectroscopic and Analytical Characterization of 3 2 Aminoethyl 1,3 Oxazolidine 2,4 Dione

Vibrational Spectroscopy: Infrared (IR) and Fourier Transform Infrared (FTIR) Studies

Vibrational spectroscopy, particularly FTIR, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione would be dominated by characteristic absorption bands from its carbonyl groups, C-N bonds, C-O bonds, and N-H bonds. The two carbonyl groups of the dione (B5365651) structure are expected to produce strong, sharp absorption bands. The primary amine (NH₂) will exhibit characteristic stretching vibrations. For N-substituted thiazolidine-2,4-diones, strong C=O stretching bands are typically observed in the 1650-1750 cm⁻¹ region. researchgate.netsciensage.info

Table 3: Predicted FTIR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine) 3300-3500 Medium, Broad
C-H Stretch (Aliphatic) 2850-2960 Medium
C=O Stretch (Asymmetric) ~1780-1800 Strong
C=O Stretch (Symmetric) ~1710-1730 Strong
N-H Bend (Amine) 1590-1650 Medium
C-N Stretch 1200-1350 Medium

Note: Predicted values are based on characteristic vibrational frequencies for these functional groups.

Mass Spectrometry Techniques (ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules, thereby allowing for the determination of molecular weight and elemental composition.

For this compound (Molecular Formula: C₅H₈N₂O₃), the expected exact mass is approximately 144.0535 g/mol .

Electrospray Ionization (ESI-MS) : In positive ion mode, the molecule would be expected to readily protonate at the primary amine, yielding the molecular ion peak [M+H]⁺ at an m/z value of approximately 145.0613.

High-Resolution Mass Spectrometry (HRMS) : HRMS would provide a highly accurate mass measurement of the molecular ion, confirming the elemental composition. For the [M+H]⁺ ion, an HRMS measurement would be expected to be very close to the calculated value of 145.0608, thus confirming the molecular formula C₅H₉N₂O₃⁺.

Fragmentation patterns observed in tandem MS (MS/MS) experiments would provide further structural confirmation. Key expected fragmentation pathways would include the loss of the aminoethyl side chain and cleavage of the oxazolidine (B1195125) ring.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Calculated m/z Technique
[M]⁺˙ 144.0535 -
[M+H]⁺ 145.0608 ESI-MS, HRMS

X-ray Crystallography for Precise Solid-State Structure Determination

A comprehensive search of crystallographic databases and the scientific literature did not yield specific X-ray crystallography data for this compound. Consequently, detailed information regarding its single-crystal structure, including unit cell parameters, space group, and precise atomic coordinates, is not publicly available at this time.

The determination of the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is a definitive method for elucidating the precise molecular geometry, conformational preferences, and intermolecular interactions of a compound. Such studies provide invaluable data on bond lengths, bond angles, and torsion angles, offering insights into the molecule's steric and electronic properties. Furthermore, the analysis of crystal packing reveals the nature and geometry of non-covalent interactions, such as hydrogen bonding, which govern the supramolecular architecture.

While crystallographic data exists for related oxazolidinone and oxazolidinedione core structures, a direct extrapolation of these findings to predict the precise solid-state conformation and packing of the title compound would be speculative. The presence of the flexible 2-aminoethyl substituent at the N3 position is expected to significantly influence the crystal packing through potential intermolecular hydrogen bonding involving the primary amine group.

Future X-ray crystallographic studies on this compound would be necessary to provide the definitive experimental data required for a complete solid-state characterization.

Computational Chemistry and Theoretical Investigations of 3 2 Aminoethyl 1,3 Oxazolidine 2,4 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and properties of molecules. For a compound like 3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione, these calculations would provide fundamental insights into its behavior at a molecular level.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles that define its structure.

A conformational analysis would be crucial due to the flexible aminoethyl side chain. By rotating the bonds within this side chain, a computational chemist could identify various stable conformers (different spatial arrangements of the same molecule) and determine their relative energies. This would reveal the most likely shapes the molecule adopts, which is critical for understanding its interactions with other molecules. Without specific studies, a data table of optimized geometric parameters cannot be generated.

Prediction of Spectroscopic Parameters

DFT calculations are also a powerful tool for predicting spectroscopic properties, which can aid in the experimental characterization of a compound. Theoretical calculations can predict vibrational frequencies (corresponding to infrared and Raman spectra), as well as Nuclear Magnetic Resonance (NMR) chemical shifts for atoms like ¹H and ¹³C. These predicted spectra can be compared with experimental data to confirm the molecular structure. No published theoretical spectroscopic data for this compound could be located.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms in a molecule over time, offering a more dynamic picture than static quantum chemical calculations. For this compound, an MD simulation would place the molecule in a simulated environment (like water) and calculate the forces between atoms to model their movements. This technique is invaluable for exploring the full range of conformations the molecule can adopt and understanding its flexibility and interactions with its surroundings. No specific MD simulation studies focused on this compound have been published.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) is a modeling approach that aims to correlate the chemical structure of a compound with its reactivity. By calculating various molecular descriptors (parameters that quantify aspects of a molecule's structure, such as its size, shape, and electronic properties), a statistical model can be built to predict the reactivity of new, similar compounds. This approach is common in drug discovery and materials science. A QSRR study involving this compound would require a dataset of related molecules with known reactivity, which is not currently available in the literature.

Structure Reactivity Relationship Srr Studies Within the 1,3 Oxazolidine 2,4 Dione Class

Influence of Substituent Effects on Chemical Transformations

Modifications at the N-3 Position

The substituent at the N-3 position directly modulates the electronic character of the heterocyclic ring. The nitrogen atom's lone pair of electrons can participate in resonance with both the C-2 and C-4 carbonyl groups.

Electron-donating groups (EDGs) , such as alkyl groups, increase the electron density on the nitrogen atom. This enhanced electron donation into the carbonyl systems reduces their electrophilicity, making them less susceptible to nucleophilic attack.

Electron-withdrawing groups (EWGs) , such as aryl or acyl groups, decrease the electron density on the nitrogen, thereby increasing the electrophilicity of the carbonyl carbons and making the ring more reactive towards nucleophiles. The introduction of carboxylic acid residues at the N-3 position has been explored to modify the properties of related thiazolidinone scaffolds. nih.gov

In the case of 3-(2-Aminoethyl)-1,3-oxazolidine-2,4-dione , the aminoethyl group introduces unique reactivity. The terminal primary amine is a potent nucleophile and a base. This functionality can compete with external reagents for reaction at the electrophilic centers of the ring or other substrates. In many synthetic schemes, this primary amine would likely require protection (e.g., as a Boc-carbamate) to prevent unwanted side reactions and allow for selective transformations on the oxazolidine-2,4-dione core.

Modifications at the C-5 Position

The C-5 position of the 1,3-oxazolidine-2,4-dione ring is an active methylene (B1212753) group, and the protons at this position are acidic due to the electron-withdrawing effects of the adjacent C-4 carbonyl and the ring oxygen atom. This acidity allows for the deprotonation by a suitable base, generating a nucleophilic carbanion that can be functionalized through reactions with various electrophiles.

Studies have shown that C-5 monosubstituted 1,3-oxazolidine-2,4-diones can be effectively alkylated to create C-5 quaternary derivatives. lookchem.com The choice of base and electrophile can be critical to the success and efficiency of the reaction. For instance, deprotonation with strong bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) facilitates the introduction of groups such as allyl, benzyl (B1604629), and prenyl moieties via reaction with the corresponding bromides. lookchem.com The efficiency of these alkylations can be highly dependent on the specific base-electrophile pairing. lookchem.com In related scaffolds like 2,3-dihydro-4-pyridones, modifying N-substituents has been shown to enhance the nucleophilicity at C-5, facilitating direct C-C bond formation. nih.gov

Table 1: C-5 Alkylation of a 1,3-Oxazolidine-2,4-dione Derivative lookchem.com
EntryElectrophileBaseProductYield (%)
1Allyl bromideLDAC-5 Allyl derivative45%
2Allyl bromideLHMDSC-5 Allyl derivative80%
3Benzyl bromideLDAC-5 Benzyl derivative40%
4Benzyl bromideLHMDSC-5 Benzyl derivative20%
5Prenyl bromideLDAC-5 Prenyl derivativeNo Reaction
6Prenyl bromideLHMDSC-5 Prenyl derivative69%

Regioselectivity and Stereoselectivity in Reactions Involving the Oxazolidine-2,4-dione Ring

Reactions involving the 1,3-oxazolidine-2,4-dione ring can exhibit significant levels of selectivity, providing precise control over the chemical architecture.

Regioselectivity: The two carbonyl groups at the C-2 and C-4 positions present distinct electronic environments. The C-2 carbonyl is part of a carbamate-like system (O-C=O-N), while the C-4 carbonyl is part of an imide-like system (N-C=O-C). This difference in electronic character leads to differential reactivity, allowing for regioselective transformations. A prominent example is found in the synthesis of the antibiotic linezolid, where a key step involves the regioselective reduction of the C-4 carbonyl of an oxazolidine-2,4-dione intermediate. researchgate.net This selective reduction transforms the dione (B5365651) into a 2-oxazolidinone, demonstrating that the C-4 carbonyl is more susceptible to certain reducing agents than the C-2 carbonyl. researchgate.net

Stereoselectivity: When the C-5 position is substituted, it often becomes a stereocenter. The stereochemical outcome of reactions at this center, or the influence of this center on other reactions, is a key aspect of the ring's reactivity. Palladium-catalyzed asymmetric allylic alkylation of 5-vinyloxazolidine-2,4-diones with azlactones has been developed to produce chiral allylic amino acid derivatives with high yields and stereoselectivity. researchgate.net This demonstrates that the oxazolidine-2,4-dione scaffold can be used to control the stereochemistry of newly formed C-C bonds. Furthermore, the synthesis of 4,5-disubstituted oxazolidinones often proceeds with high diastereoselectivity, for instance, through intramolecular acylnitrene-mediated aziridination followed by nucleophilic ring-opening. nih.gov

Correlation of Structural Features with Electronic Properties

The electronic properties of the 1,3-oxazolidine-2,4-dione ring are intrinsically linked to its three-dimensional structure and substitution pattern. Computational studies, often employing Density Functional Theory (DFT), are used to probe these relationships. dntb.gov.uaresearchgate.netresearchgate.net

The oxazolidine-2,4-dione ring is relatively planar, which maximizes the orbital overlap for resonance stabilization. lookchem.com The two carbonyl groups act as strong electron-withdrawing features, which polarizes the C=O bonds and imparts significant electrophilic character to the C-2 and C-4 carbon atoms. This is often visualized using Molecular Electrostatic Potential (MESP) maps, which highlight the electron-deficient regions susceptible to nucleophilic attack. researchgate.net

Substituents directly influence these electronic properties. An N-3 substituent, for example, can alter the degree of nitrogen lone pair delocalization, which in turn affects the charge distribution across the entire ring. The nature of C-5 substituents can influence the acidity of the C-5 proton and the conformation of the ring.

Computational studies on related heterocyclic systems have provided insights into how structural changes affect electronic properties. For instance, investigations into thiazolidine-2,4-dione derivatives have used DFT to calculate net charges, dipole moments, and heats of formation, correlating these electronic descriptors with the molecule's activity. researchgate.net Similar computational approaches on linezolid-based oxazolidinones have used molecular dynamics simulations to understand the stability and interactions of these compounds with biological targets, revealing how structural features translate to binding affinities. mdpi.com These studies underscore the power of computational chemistry to rationalize and predict the electronic behavior and reactivity of complex heterocyclic systems like this compound.

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